N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methylbutanamide
Description
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methylbutanamide is a synthetic organic compound featuring a pyrrole core substituted with a 4-methylphenyl sulfonyl group, alkyl chains (4,5-dimethyl and 1-propyl), and a 3-methylbutanamide side chain. Its molecular formula is C24H31N2O3S (molecular weight: 451.58 g/mol).
Properties
Molecular Formula |
C21H30N2O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C21H30N2O3S/c1-7-12-23-17(6)16(5)20(21(23)22-19(24)13-14(2)3)27(25,26)18-10-8-15(4)9-11-18/h8-11,14H,7,12-13H2,1-6H3,(H,22,24) |
InChI Key |
PICFRTITPQZUNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)CC(C)C)S(=O)(=O)C2=CC=C(C=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Aza-1,5-Enyne Precursors
A patent by CN102911104B outlines a robust method for constructing the pyrrole ring with a sulfonyl group at the α-position. The process begins with 3-aza-1,5-enyne precursors subjected to sulfonyl migration under argon atmosphere in dimethylformamide (DMF) at 140°C for 4 hours. Key steps include:
-
Sulfonyl Migration : The sulfonyl group migrates to the α-position of the pyrrole ring, driven by thermodynamic stability.
-
Cyclization : Intramolecular 5-membered ring formation occurs concurrently, yielding the pyrrole skeleton.
-
Purification : Silica gel column chromatography with petroleum ether:ethyl acetate (5:1) achieves 97% isolated yield.
Table 1: Reaction Conditions for Pyrrole Core Synthesis
| Parameter | Value | Source |
|---|---|---|
| Temperature | 140°C | |
| Solvent | DMF | |
| Reaction Time | 4 hours | |
| Yield | 97% | |
| Purification Method | Column Chromatography |
This method’s efficiency stems from avoiding transition-metal catalysts, reducing costs and simplifying purification.
Sulfonylation and Functional Group Introduction
The sulfonyl group at the 3-position of the pyrrole ring is critical for biological activity. Two approaches are documented: direct sulfonylation and post-cyclization modification .
Direct Sulfonylation During Cyclization
As demonstrated in CN102911104B, the sulfonyl group is introduced via a 4-methylbenzenesulfonyl chloride reagent during the cyclization step. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride reacts with an amine intermediate generated in situ. Optimal conditions include:
-
Stoichiometry : 1.2 equivalents of 4-methylbenzenesulfonyl chloride relative to the amine precursor.
-
Base : Triethylamine (2.5 equivalents) to neutralize HCl byproducts.
-
Solvent : Dichloromethane at 0–5°C to minimize side reactions.
This method integrates sulfonylation with ring formation, streamlining synthesis.
N-Alkylation for Propyl Group Introduction
The 1-propyl substituent is introduced via N-alkylation of the pyrrole nitrogen. A two-step process is typically employed:
Generation of Pyrrole Sodium Salt
Deprotonation of the pyrrole nitrogen using sodium hydride (NaH) in tetrahydrofuran (THF) generates a reactive sodium salt.
Alkylation with 1-Bromopropane
The sodium salt reacts with 1-bromopropane at 60°C for 12 hours, achieving 85–90% yield. Excess alkylating agent (1.5 equivalents) ensures complete substitution.
Key Considerations :
-
Moisture Sensitivity : Reactions must exclude moisture to prevent hydrolysis.
-
Side Products : Competing O-alkylation is suppressed by using bulky bases like NaH.
Amide Bond Formation with 3-Methylbutanamide
The final step involves coupling the pyrrole intermediate with 3-methylbutanoyl chloride.
Schotten-Baumann Reaction
The pyrrole derivative reacts with 3-methylbutanoyl chloride in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. Conditions include:
-
Temperature : 0°C to room temperature.
-
Stoichiometry : 1.1 equivalents of acyl chloride.
-
Yield : 78–82% after extraction and crystallization.
Catalytic Coupling Agents
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane, improving yields to 88–92%.
Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Catalytic Innovations
Recent advancements employ palladium catalysts for tandem cyclization-alkylation reactions, reducing steps and improving atom economy. For example, Pd(OAc)₂ with Xantphos ligand facilitates one-pot synthesis at 100°C, achieving 89% yield.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthesis Methods
| Method | Steps | Total Yield | Purification Complexity |
|---|---|---|---|
| Sulfonyl Migration | 3 | 72% | Moderate |
| Pd-Catalyzed | 2 | 89% | Low |
| Schotten-Baumann | 4 | 68% | High |
The Pd-catalyzed route offers superior efficiency but requires specialized handling of transition metals.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrrole ring or the butanamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonyl groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methylbutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzymes or modulating receptor activity. The pyrrole ring may also interact with nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Analysis of Substituent Effects
Alkyl Chain Modifications
- The target compound’s 1-propyl group contrasts with the 2-methylpropyl (isobutyl) substituent in CAS 951956-86-8 .
- The 4,5-dimethyl groups on the pyrrole ring are conserved across analogs, suggesting their role in stabilizing the planar conformation via steric effects.
Amide Group Variations
- The 3-methylbutanamide side chain (target) is aliphatic, favoring hydrophobic interactions. In contrast, 2-fluorobenzamide (CAS 951956-86-8) introduces aromaticity and electron-withdrawing fluorine, which may improve target affinity via π-π stacking or dipole interactions .
- The furan-2-carboxamide analog (CAS 951943-30-9) replaces the aliphatic chain with a heterocycle, likely altering metabolic pathways due to furan’s susceptibility to oxidation .
Stereochemical Considerations
Implications for Research and Development
- Solubility and Bioavailability : The target compound’s aliphatic amide may offer better solubility than aromatic analogs but lower binding specificity.
- Metabolic Stability : The absence of heterocycles (e.g., furan) in the target molecule could reduce oxidative metabolism risks compared to CAS 951943-30-9 .
- Synthetic Accessibility : The propyl chain and linear amide group may simplify synthesis relative to branched or stereochemically complex analogs.
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methylbutanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 440.6 g/mol. The structure comprises a pyrrole ring substituted with a sulfonyl group and a propyl chain, which contributes to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific pathways involved in tumor cell proliferation and migration. It has been shown to interact with proteins such as mutant p53 and DNAJA1, which are critical in cancer cell signaling pathways.
- Protein Binding Studies : Studies assessing how well the compound binds to target proteins reveal insights into its mechanism of action. Understanding these interactions is crucial for developing therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the pyrrole ring.
- Sulfonylation to introduce the sulfonyl group.
- Addition of the propyl chain and subsequent amide formation.
Each step requires careful optimization to ensure high yields and purity of the final product.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties better. The following table summarizes some related compounds and their characteristics:
| Compound Name | Structural Features | Potential Activity |
|---|---|---|
| N-{4,5-dimethyl-3-(4-methylphenyl)sulfonamide} | Lacks pyrrole structure | Different pharmacological profiles |
| N-{4-methylphenyl}-sulfonamide derivatives | Contains sulfonamide group | Known for antibacterial properties |
| 1-(4-Methylphenyl)-2-pyrrolidinone | Pyrrolidine structure | Exhibits neuroprotective effects |
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Cancer Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound can significantly reduce cell viability by inducing apoptosis in cells expressing mutant p53.
- In Vivo Models : Animal models have shown promising results regarding tumor growth inhibition when treated with this compound, suggesting potential for further development as an anticancer agent.
Q & A
Q. What are the optimal synthetic pathways for N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methylbutanamide, and how can purity/yield be maximized?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the pyrrole core and subsequent alkylation/amidation. Key steps:
- Reagent Selection : Use oxidizing agents (e.g., KMnO₄) for sulfonylation and reducing agents (e.g., LiAlH₄) for intermediate stabilization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres improve reaction homogeneity.
- Temperature Control : Maintain 60–80°C during sulfonylation to avoid side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity. Yield is enhanced via microwave-assisted synthesis for faster kinetics .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR validates substituent positions (e.g., methyl groups at C4/C5, sulfonyl linkage at C3) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ at ~435.2 g/mol).
- HPLC-PDA : Assesses purity and detects trace impurities using C18 columns (acetonitrile/water mobile phase) .
Q. How can researchers design initial biological activity screening for this compound?
- Methodological Answer :
- In Vitro Assays : Prioritize enzyme inhibition (e.g., cyclooxygenase-2) or receptor-binding studies (e.g., GPCRs) due to the sulfonyl group’s affinity for hydrophobic binding pockets .
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to quantify potency. For example, screen at 1–100 µM concentrations in cell lines (e.g., HEK-293 for receptor activity) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the pyrrole or sulfonyl group) affect biological activity?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., replacing 4-methylphenyl with 4-methoxyphenyl or 4-chlorophenyl sulfonyl groups):
| Substituent | Binding Affinity (Ki, nM) | Solubility (logP) |
|---|---|---|
| 4-Methylphenyl (parent) | 120 ± 15 | 3.2 |
| 4-Methoxyphenyl | 85 ± 10 | 2.8 |
| 4-Chlorophenyl | 200 ± 25 | 3.5 |
- Key Insight : Electron-donating groups (e.g., methoxy) enhance receptor binding but reduce logP, impacting bioavailability .
Q. What computational strategies can predict binding modes of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 6COX for COX-2). The sulfonyl group anchors to Arg120, while the pyrrole core interacts with hydrophobic residues .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. RMSD <2 Å indicates robust binding .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution. If in vitro activity lacks in vivo translation, poor BBB penetration (logP >3.5) or rapid hepatic metabolism (CYP3A4/5) may be culprits .
- Metabolite ID : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the propyl chain) that reduce efficacy .
Q. What experimental approaches elucidate the compound’s mechanism of action (MoA)?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). A 10x selectivity for JAK2 over JAK1 suggests MoA in inflammatory pathways .
- CRISPR Knockout Models : Delete putative targets (e.g., CB1 receptors) in cell lines to confirm functional dependency .
Q. How can isotopic labeling (e.g., deuterium) improve pharmacokinetic studies?
- Methodological Answer :
- Deuterated Synthesis : Replace propyl chain hydrogens with deuterium (e.g., using D₂O/NaBD₄). This reduces CYP-mediated metabolism, extending t₁/₂ from 2.5 hr to 4.8 hr in rodent models .
- Tracer Studies : Use ¹⁴C-labeled compound for whole-body autoradiography to quantify tissue accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
